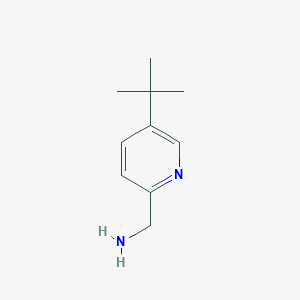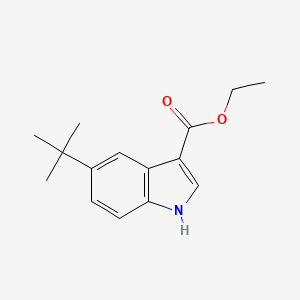
4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C_9H_10ClNO_3. It is a derivative of benzoic acid, featuring an amino group (-NH_2) attached to the fourth carbon of the benzene ring and a methoxy group (-OCH_3) on the third carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxybenzoic acid as the starting material.
Amination Reaction: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl_2). The resulting acid chloride is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Hydrochloride Formation: The final step involves treating the aminomethylbenzoic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic route. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO_2) using oxidizing agents like potassium permanganate (KMnO_4).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation catalysts.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO_4, H_2O, heat.
Reduction: Fe/HCl, hydrogen gas, catalyst.
Substitution: Halogenating agents (e.g., Br_2, Cl_2), nucleophiles (e.g., NaOH, NH_3).
Major Products Formed:
Nitro Derivatives: 4-(Nitromethyl)-3-methoxybenzoic acid.
Amine Derivatives: 4-(Aminomethyl)-3-methoxybenzoic acid.
Halogenated Derivatives: 4-(Halomethyl)-3-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
3-Methoxybenzoic acid: Lacks the amino group.
4-Aminobenzoic acid: Lacks the methoxy group.
Uniqueness: 4-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is unique due to the combination of the amino and methoxy groups on the benzene ring, which provides distinct chemical properties and reactivity compared to its similar compounds.
Eigenschaften
Molekularformel |
C9H12ClNO3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-4-6(9(11)12)2-3-7(8)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H |
InChI-Schlüssel |
XGOCBUXAKZXICX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



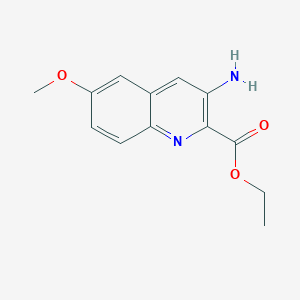
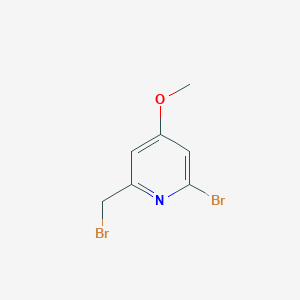
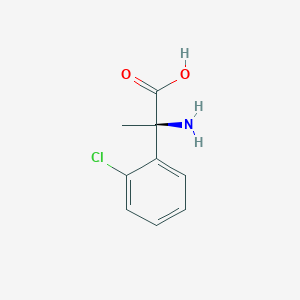

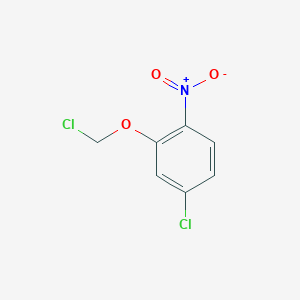
![Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B15329273.png)
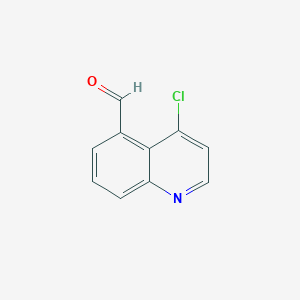
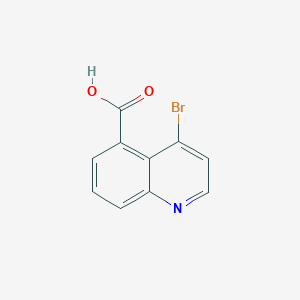
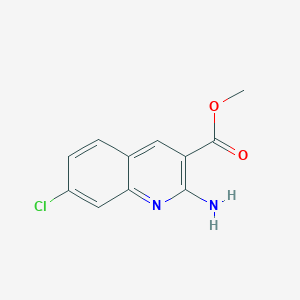
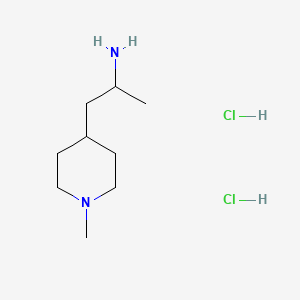
![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15329299.png)
